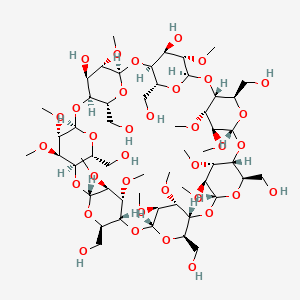
Acetylacetone Zinc(II) Salt
Vue d'ensemble
Description
This compound is characterized by its ability to form a six-membered chelate ring through the binding of both oxygen atoms of the acetylacetonate ligand to the zinc ion . It is commonly used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Acetylacetone Zinc(II) Salt typically involves the reaction of zinc sulfate with acetylacetone in the presence of a base such as sodium hydroxide . The reaction can be represented as follows: [ \text{ZnSO}_4 + 2 \text{C}_5\text{H}_8\text{O}_2 + 2 \text{NaOH} \rightarrow \text{Zn(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{Na}_2\text{SO}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal hydroxides, hydrated oxides, or oxides reacting with acetylacetone under controlled conditions . This method is preferred due to its cost-effectiveness and environmental friendliness.
Analyse Des Réactions Chimiques
Types of Reactions: Acetylacetone Zinc(II) Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide.
Substitution: It can participate in substitution reactions where the acetylacetonate ligand is replaced by other ligands.
Coordination: It can form coordination complexes with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Substitution: Requires the presence of other ligands and appropriate solvents.
Coordination: Involves the use of metal salts and suitable solvents.
Major Products:
Oxidation: Zinc oxide.
Substitution: Various substituted zinc complexes.
Coordination: Mixed-ligand complexes.
Applications De Recherche Scientifique
Acetylacetone Zinc(II) Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of zinc-containing enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of Acetylacetone Zinc(II) Salt involves the coordination of the acetylacetonate ligand to the zinc ion, forming a stable chelate complex . This complex can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The chelate ring structure provides stability and reactivity, making it an effective catalyst and reagent in various chemical reactions.
Comparaison Avec Des Composés Similaires
- Calcium Acetylacetonate
- Barium Acetylacetonate
- Titanium Acetylacetonate
- Zirconium Acetylacetonate
- Hafnium Acetylacetonate
Comparison: Acetylacetone Zinc(II) Salt is unique due to its specific coordination geometry and reactivity. Compared to other metal acetylacetonates, it forms a distorted trigonal bipyramidal structure . This unique structure imparts distinct catalytic properties, making it particularly useful in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
zinc;(E)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDXJXDAFPJUQE-SYWGCQIGSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014777 | |
| Record name | Zinc acetoacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellow crystalline powder; [Acros Organics MSDS] | |
| Record name | Zinc acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21859 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14024-63-6 | |
| Record name | Zinc, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc acetoacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentane-2,4-dionato-O,O')zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)





